molecular formula C22H46O2 B14316429 Docosane-11,12-diol CAS No. 112065-19-7

Docosane-11,12-diol

Cat. No.: B14316429
CAS No.: 112065-19-7
M. Wt: 342.6 g/mol
InChI Key: BSVWZAJMWPVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Docosane-11,12-diol is a hypothetical or sparsely studied 22-carbon saturated hydrocarbon (alkane) with hydroxyl groups at the 11th and 12th carbon positions. For instance, compounds like dodecane-1,12-diol (12-carbon diol) and dibenzo[a,l]pyrene-11,12-diol (a polycyclic aromatic hydrocarbon [PAH] derivative) highlight how hydroxyl group positioning and molecular architecture influence reactivity, toxicity, and biological interactions .

Properties

CAS No.

112065-19-7

Molecular Formula

C22H46O2

Molecular Weight

342.6 g/mol

IUPAC Name

docosane-11,12-diol

InChI

InChI=1S/C22H46O2/c1-3-5-7-9-11-13-15-17-19-21(23)22(24)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3

InChI Key

BSVWZAJMWPVDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(CCCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosane-11,12-diol can be synthesized through several methods. One common approach involves the reduction of docosanoic acid derivatives. For instance, the reduction of docosanoic acid with lithium aluminum hydride (LiAlH4) can yield docosane-1,14-diol, which can then be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of docosanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: Docosane-11,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or nickel (Ni) catalysts

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Diols: Dodecane-1,12-diol

Dodecane-1,12-diol (HO(CH₂)₁₂OH) is a 12-carbon diol with terminal hydroxyl groups. Key comparisons include:

  • Physical Properties : As a linear aliphatic diol, it exhibits high crystallinity and moderate solubility in polar solvents, contrasting with the hypothetical Docosane-11,12-diol, which would have lower solubility due to its longer hydrocarbon chain .
  • Applications : Used in polymer synthesis (e.g., polyesters) and as a crosslinking agent. This compound’s extended chain might enhance flexibility in polymer matrices but reduce reactivity due to steric hindrance .
  • Safety: Limited toxicity data exist for dodecane-1,12-diol, though it is classified for research use only, with precautions against strong acids/oxidizers .
Property This compound (Hypothetical) Dodecane-1,12-diol
Molecular Formula C₂₂H₄₄O₂ C₁₂H₂₆O₂
Hydroxyl Position 11,12 1,12
Solubility (Polarity) Low (long-chain hindrance) Moderate (terminal -OH groups)
Toxicity Not studied Limited data; research-use only

Aromatic Diols: Dibenzo[a,l]pyrene-11,12-diol

This PAH-derived diol (C₂₄H₁₆O₂) is a carcinogenic metabolite of dibenzo[def,p]chrysene (DBC). Key distinctions from this compound include:

  • Reactivity : The aromatic rings enable π-π stacking and electrophilic interactions, facilitating DNA adduct formation. This compound’s saturated structure lacks such reactivity .
  • Metabolism : Dibenzo[a,l]pyrene-11,12-diol undergoes glucuronidation (via UGT enzymes) to form stereoisomeric glucuronides, critical for detoxification. This compound’s metabolism would likely involve simpler oxidation pathways .
  • Toxicity : Dibenzo[a,l]pyrene-11,12-diol is highly mutagenic, inducing skin and lung tumors in mice. Its trans-configuration stabilizes DNA adducts, a feature absent in aliphatic diols .
Property This compound (Hypothetical) Dibenzo[a,l]pyrene-11,12-diol
Structure Saturated alkane Polycyclic aromatic hydrocarbon
DNA Interaction Minimal (no aromatic rings) Forms stable adducts
Metabolic Pathway Oxidation/Conjugation Glucuronidation (stereospecific)
Carcinogenicity Not observed High (skin/lung tumors in mice)

Unsaturated Analogs: 11-Dodecenoic Acid

  • Double Bond Reactivity : The 11th-position double bond enables electrophilic addition, unlike saturated diols. This compound’s lack of unsaturation would confer stability under oxidative conditions .
  • Biological Activity: 11-Dodecenoic acid exhibits antibiotic effects, whereas aliphatic diols like dodecane-1,12-diol show negligible bioactivity .

Key Research Findings and Data Gaps

Metabolic Studies : Aromatic diols like dibenzo[a,l]pyrene-11,12-diol are extensively studied for glucuronidation kinetics and stereochemistry . In contrast, aliphatic diols lack such detailed metabolic profiles.

Toxicological Profiles: PAH-derived diols exhibit dose-dependent carcinogenicity (e.g., 100 nmol dibenzo[a,l]pyrene-11,12-diol induced 87% tumor incidence in mice) . No comparable data exist for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.